molecular formula C17H26O4 B12692330 Diethyl (2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene)malonate CAS No. 85665-70-9

Diethyl (2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene)malonate

Cat. No.: B12692330
CAS No.: 85665-70-9
M. Wt: 294.4 g/mol
InChI Key: ZTVHSXBMFVUOBU-UHFFFAOYSA-N
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Description

Diethyl (2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene)malonate is an organic compound with the molecular formula C₁₇H₂₆O₄ It is a derivative of malonic acid and features a cyclopentene ring substituted with trimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene)malonate typically involves the reaction of diethyl malonate with a suitable cyclopentene derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium ethoxide or potassium tert-butoxide. The process involves the formation of an enolate intermediate, which then undergoes alkylation with the cyclopentene derivative to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene)malonate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can yield alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylidene group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Diethyl (2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene)malonate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl (2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene)malonate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions. The exact molecular targets and pathways depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler derivative of malonic acid, commonly used in organic synthesis.

    Diethyl ethylidenemalonate: Another derivative with a different alkylidene group.

    Diethyl 2-methyl-3-oxobutanoate: A related compound with a keto group.

Uniqueness

Diethyl (2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene)malonate is unique due to its cyclopentene ring and trimethyl substitution, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these structural features are advantageous.

Properties

CAS No.

85665-70-9

Molecular Formula

C17H26O4

Molecular Weight

294.4 g/mol

IUPAC Name

diethyl 2-[2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethylidene]propanedioate

InChI

InChI=1S/C17H26O4/c1-6-20-15(18)14(16(19)21-7-2)11-10-13-9-8-12(3)17(13,4)5/h8,11,13H,6-7,9-10H2,1-5H3

InChI Key

ZTVHSXBMFVUOBU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CCC1CC=C(C1(C)C)C)C(=O)OCC

Origin of Product

United States

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